
Molybdenum;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum;palladium is a compound formed by the combination of molybdenum and palladium. Both elements belong to the transition metals category in the periodic table and exhibit unique properties that make their combination valuable in various scientific and industrial applications. Molybdenum is known for its high melting point and strength, while palladium is renowned for its catalytic properties and ability to absorb hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;palladium compounds typically involves the reduction of molybdenum and palladium salts in the presence of a suitable reducing agent. One common method is the co-reduction of molybdenum trioxide and palladium chloride using hydrogen gas at elevated temperatures. This process results in the formation of this compound alloys or intermetallic compounds.
Industrial Production Methods
Industrial production of this compound compounds often employs powder metallurgy techniques. This involves mixing molybdenum and palladium powders, followed by compaction and sintering at high temperatures. The resulting product is a dense, homogeneous material with desirable mechanical and chemical properties.
Analyse Chemischer Reaktionen
Types of Reactions
Molybdenum;palladium compounds undergo various chemical reactions, including:
Oxidation: Molybdenum can be oxidized to form molybdenum trioxide, while palladium can form palladium oxide.
Reduction: Both molybdenum and palladium can be reduced from their oxides to their metallic forms using hydrogen gas.
Substitution: Palladium can undergo substitution reactions, where ligands in palladium complexes are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various ligands such as phosphines, amines, and halides.
Major Products
Oxidation: Molybdenum trioxide (MoO₃) and palladium oxide (PdO).
Reduction: Metallic molybdenum and palladium.
Substitution: Palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Molybdenum;palladium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for their potential use in biological systems, such as enzyme mimics and drug delivery systems.
Medicine: Explored for their anticancer and antimicrobial properties.
Industry: Utilized in the production of hydrogen sensors, fuel cells, and electronic devices.
Wirkmechanismus
The mechanism of action of molybdenum;palladium compounds is complex and depends on the specific application. In catalytic processes, palladium acts as a catalyst by alternating between different oxidation states (Pd⁰ and Pd²⁺), facilitating the addition or removal of hydrogen atoms in organic compounds. Molybdenum can enhance the catalytic activity by providing structural stability and additional active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Molybdenum;tungsten: Similar in terms of high melting points and refractory properties.
Palladium;platinum: Both are used as catalysts in hydrogenation reactions.
Molybdenum;ruthenium: Both exhibit catalytic properties and are used in industrial applications.
Uniqueness
Molybdenum;palladium compounds are unique due to their combined properties of high strength, catalytic activity, and hydrogen absorption. This makes them particularly valuable in applications requiring both mechanical robustness and catalytic efficiency.
Eigenschaften
CAS-Nummer |
93509-39-8 |
|---|---|
Molekularformel |
MoPd3 |
Molekulargewicht |
415.2 g/mol |
IUPAC-Name |
molybdenum;palladium |
InChI |
InChI=1S/Mo.3Pd |
InChI-Schlüssel |
ODOJGYBXTZYZCP-UHFFFAOYSA-N |
Kanonische SMILES |
[Mo].[Pd].[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


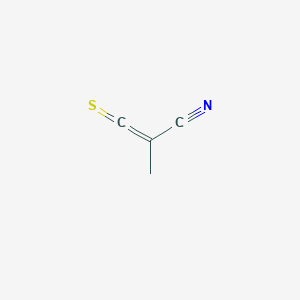
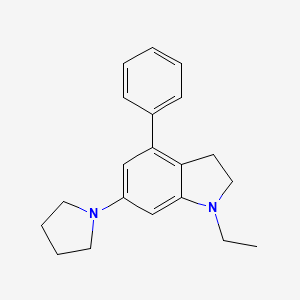
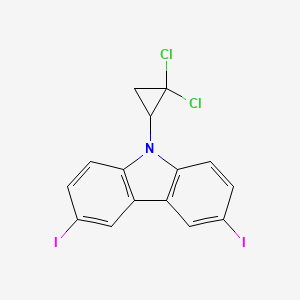
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

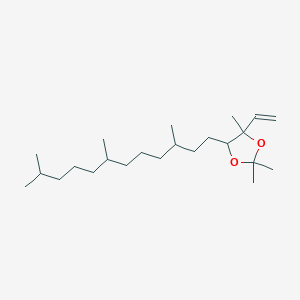
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)



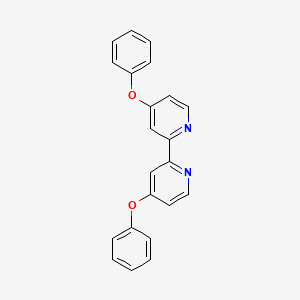
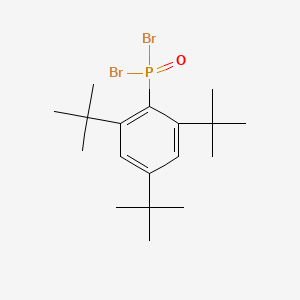
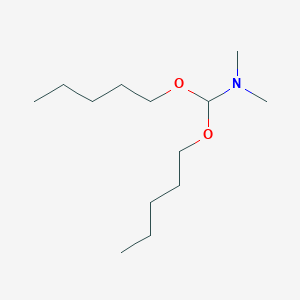
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
